3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol
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Overview
Description
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a chemical compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.312 g/mol . It is a dihydrostilbenoid, a subclass of stilbenoids, and is found in the plant Dendrobium nobile . This compound is known for its unique structure, which includes two methoxy groups and a dihydroxybenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove oxygen functionalities using agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the methoxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
3,4-Dimethoxybenzyl alcohol: Similar structure but with an alcohol group.
3,4-Dimethoxyphenethylamine: Similar structure but with an amine group.
Uniqueness
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is unique due to its combination of methoxy and dihydroxy functionalities, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
526195-49-3 |
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Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI Key |
DEMRUANQYFMYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O |
Origin of Product |
United States |
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